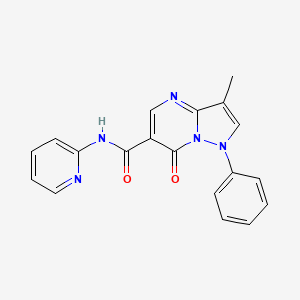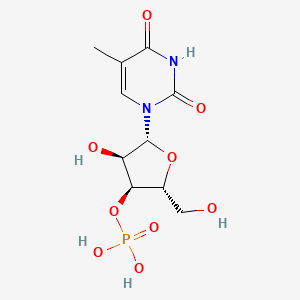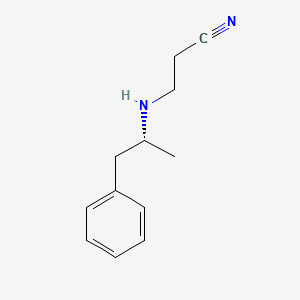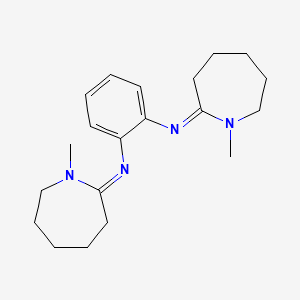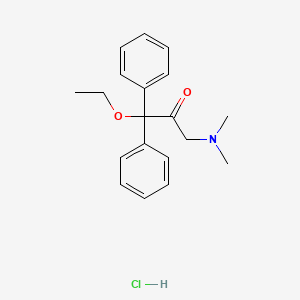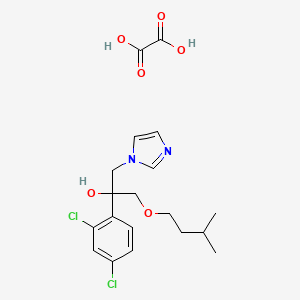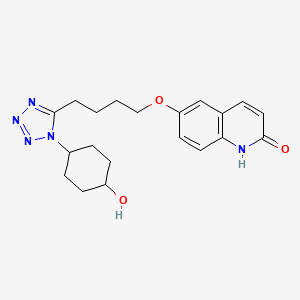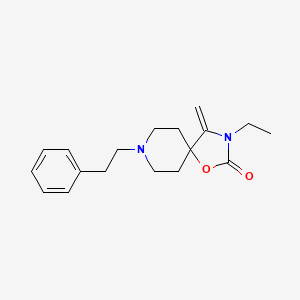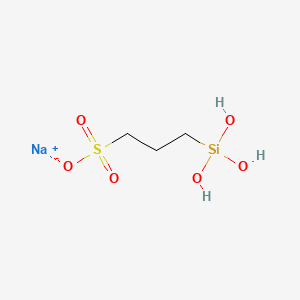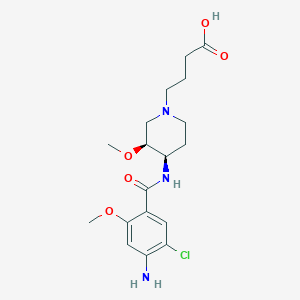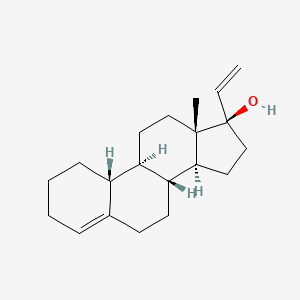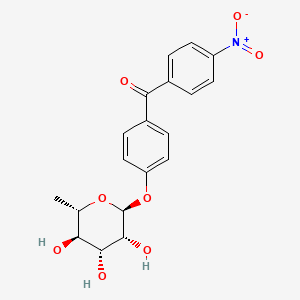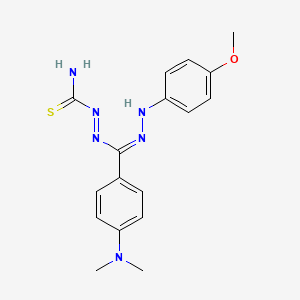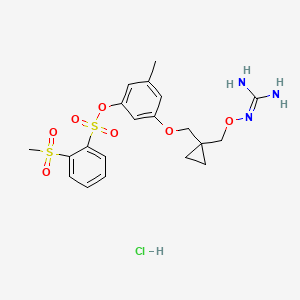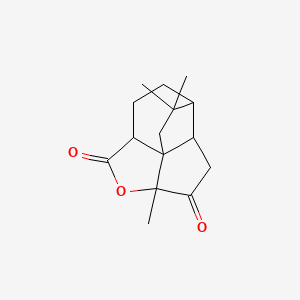
Isoquadrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquadrone is a sesquiterpene compound derived from the mold Aspergillus terreus. It is a structural isomer of quadrone and is known for its unique tricyclic skeleton. This compound and its derivatives have shown significant biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isoquadrone can be synthesized through the acid-catalyzed reaction of terrecyclic acid A under mild conditions. The process involves the use of solvents like acetone and ethyl acetate, and the reaction is typically carried out at room temperature .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Aspergillus terreus in a controlled environment. The culture broth is filtered, and the compound is extracted using solvents like acetone and ethyl acetate. The extract is then purified through column chromatography to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Isoquadrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: This compound can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed
Oxidation: Hydroxythis compound
Reduction: Dihydrothis compound
Substitution: Various halogenated derivatives
Aplicaciones Científicas De Investigación
Isoquadrone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its anticancer properties, particularly in lung and breast cancer cell lines.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Isoquadrone exerts its effects through various molecular targets and pathways. It disrupts the cell cycle in cancer cells, leading to cell cycle arrest at the G1 and G2/M phases. This disruption is mediated through its interaction with specific proteins involved in cell cycle regulation .
Comparación Con Compuestos Similares
Isoquadrone is structurally similar to other sesquiterpenes like quadrone and terrecyclic acid A. it is unique due to its specific tricyclic skeleton and the presence of hydroxy groups at different positions. This structural uniqueness contributes to its distinct biological activities .
List of Similar Compounds
- Quadrone
- Terrecyclic acid A
- Hydroxythis compound
- Dihydrothis compound
Propiedades
Número CAS |
81130-69-0 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
5,12,12-trimethyl-6-oxatetracyclo[6.5.0.01,5.02,11]tridecane-4,7-dione |
InChI |
InChI=1S/C15H20O3/c1-13(2)7-15-9-5-4-8(13)10(15)6-11(16)14(15,3)18-12(9)17/h8-10H,4-7H2,1-3H3 |
Clave InChI |
SEETYEZEEVLMJA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC23C4CCC1C2CC(=O)C3(OC4=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


